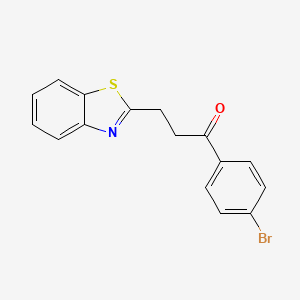
3-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-1-propanone, also known as BBP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBP is a member of the benzothiazole family and is characterized by its unique chemical structure, which makes it an ideal candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-1-propanone is not fully understood, but it is thought to act by modulating the activity of various neurotransmitters in the brain. This compound has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a key role in cognitive function and memory retention.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to enhance cognitive function, improve memory retention, and modulate neurotransmitter release. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress and prevent cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-1-propanone is its unique chemical structure, which makes it an ideal candidate for various research applications. This compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using this compound in lab experiments, including the potential for toxicity and the need for specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research on 3-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-1-propanone, including further studies on its mechanism of action, its potential applications in the treatment of neurological disorders, and its potential use as a diagnostic tool for various diseases. Additionally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
3-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-1-propanone can be synthesized through a number of methods, including the condensation of 2-aminobenzothiazole with 4-bromopropiophenone. The synthesis of this compound is a multi-step process that involves several chemical reactions and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
3-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)-1-propanone has been used extensively in scientific research for its potential applications in various fields, including pharmacology, biochemistry, and neuroscience. This compound has been shown to have a variety of biological effects, including the ability to modulate neurotransmitter release, enhance cognitive function, and improve memory retention.
Propiedades
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-(4-bromophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNOS/c17-12-7-5-11(6-8-12)14(19)9-10-16-18-13-3-1-2-4-15(13)20-16/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAWJVUIFVOYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)
![N-(3-{2-[(3-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862649.png)

![N-[2-(methylthio)phenyl]-3-phenylpropanamide](/img/structure/B5862668.png)
![4,4-dimethyl-6-[2-(2-methylphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5862677.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B5862683.png)


![2-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5862706.png)
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5862710.png)


![4-bromo-5-methyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B5862720.png)